6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that features a quinazoline core with methoxy groups at positions 6 and 7, an amino group substituted with a thiophen-2-ylmethyl group at position 4, and a thione group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-2-aminobenzamide with thiophen-2-ylmethylamine under acidic conditions to form the intermediate, which is then cyclized to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-aminoquinazoline: Lacks the thiophen-2-ylmethyl group and thione functionality.
4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione: Lacks the methoxy groups at positions 6 and 7.
6,7-dimethoxyquinazoline-2-thione: Lacks the amino group substituted with thiophen-2-ylmethyl.
Uniqueness
6,7-dimethoxy-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the combination of its methoxy, amino, and thione functionalities, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6,7-dimethoxy-4-(thiophen-2-ylmethylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-19-12-6-10-11(7-13(12)20-2)17-15(21)18-14(10)16-8-9-4-3-5-22-9/h3-7H,8H2,1-2H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVPOLJJCCZTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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